
3-Nitro-2-(phenylamino)benzoic acid
Overview
Description
3-Nitro-2-(phenylamino)benzoic acid (CAS 54420-95-0) is a nitro-substituted benzoic acid derivative with the molecular formula C₁₃H₁₀N₂O₄ and a molecular weight of 258.23 g/mol . The compound features a nitro group (-NO₂) at the 3-position and a phenylamino group (-NHPh) at the 2-position of the benzoic acid ring. Its storage requires protection from light, airtight conditions, and a dry environment at room temperature .
Safety data indicate warnings for toxicity (H302: harmful if swallowed), skin/eye irritation (H315, H319), and respiratory irritation (H335) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-2-(phenylamino)benzoic acid typically involves the Ullmann reaction. In this process, aniline and 2-chloro-3-nitrobenzoic acid are reacted in the presence of copper(II) acetate and potassium carbonate at 160°C for one hour under an inert atmosphere . The reaction yields 6-nitrodiphenylamine-2-carboxylic acid, which is then converted to the desired product.
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the Ullmann reaction remains a viable method for large-scale synthesis due to its efficiency and relatively simple reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 3-Nitro-2-(phenylamino)benzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Electrophilic reagents under acidic conditions.
Major Products:
Reduction: 3-Amino-2-(phenylamino)benzoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Organic Synthesis
3-Nitro-2-(phenylamino)benzoic acid serves as a crucial building block in organic synthesis. It is used to create more complex molecules through various chemical reactions, including:
- Reduction : The nitro group can be reduced to an amino group using hydrogen gas and palladium catalysts.
- Electrophilic Aromatic Substitution : Although the nitro group deactivates the benzene ring towards substitution reactions, it still allows for the formation of various substituted derivatives depending on the electrophile used.
Research indicates that this compound has significant biological activities:
- Anti-inflammatory Effects : Studies have shown that it may influence inflammatory pathways, particularly through the p38 MAPK pathway in macrophages. It has been investigated for its potential use in treating inflammatory diseases .
- Chloride Channel Blocker : It has been noted for its ability to block chloride channels, which may have implications for its use in treating conditions related to ion transport dysfunctions .
Case Study : In vitro studies demonstrated that derivatives of this compound exhibited cytotoxic effects against cancer cell lines (HeLa and A549), with some compounds showing better efficacy than standard chemotherapy agents like cisplatin .
Compound | Cell Line | IC50 (μmol/L) | Comparison |
---|---|---|---|
This compound | HeLa | 5.5 ± 1.3 | Better than cisplatin |
This compound | A549 | 2.8 ± 1.53 | Better than cisplatin |
Industrial Applications
In industry, this compound is utilized in the synthesis of dyes and pigments due to its structural properties that allow for desirable color characteristics. Its derivatives are also being explored for their potential in developing new materials with specific optical properties.
Mechanism of Action
The mechanism of action of 3-Nitro-2-(phenylamino)benzoic acid involves its interaction with various molecular targets. For instance, it has been shown to promote inflammation via the p38 MAPK pathway in macrophages . The compound acts as a G protein-coupled receptor 35 agonist, which enhances the inflammatory response by activating specific signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-nitro-2-(phenylamino)benzoic acid with analogs differing in substituent type, position, or functional groups. Key differences in physicochemical properties, reactivity, and applications are highlighted.
Substitution on the Phenylamino Group
Key Observations :
- The trifluoromethyl analog exhibits higher molecular weight (326.23 g/mol) and likely improved metabolic stability due to the CF₃ group’s resistance to oxidation .
Substitution on the Benzoic Acid Ring
Key Observations :
- Halogen substituents (F, Br) alter electronic and steric profiles: Fluorine enhances H-bonding, while bromine may reduce crystal symmetry .
Substitution on the Amino Group
Key Observations :
- Replacement of the phenylamino group with smaller alkylamino groups reduces molecular weight and may enhance aqueous solubility .
- Dimethylamino derivatives could exhibit altered pharmacokinetic profiles due to increased basicity .
Biological Activity
3-Nitro-2-(phenylamino)benzoic acid is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and applications in various therapeutic areas.
Chemical Structure and Properties
This compound is a nitro-substituted benzoic acid derivative. Its chemical structure features a phenylamino group attached to the benzoic acid backbone, which is further substituted with a nitro group at the 3-position. This structural configuration is significant for its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, which can lead to altered metabolic pathways and reduced proliferation of cancer cells.
- Antioxidant Activity : Similar compounds have shown antioxidant properties, suggesting that this compound might protect cells from oxidative stress.
- Apoptosis Induction : There is evidence indicating that this compound may induce apoptosis in cancer cells, potentially through pathways involving caspases and mitochondrial dysfunction.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines:
These results suggest that the compound has a potent inhibitory effect on cell viability, with IC50 values indicating strong cytotoxicity.
Case Studies and Research Findings
- Cytotoxicity Studies : In a study assessing the cytotoxic effects of various derivatives, this compound was found to outperform standard chemotherapeutics in certain cancer cell lines, highlighting its potential as a lead compound for further drug development .
- Mechanistic Insights : Investigations into the mechanism of action revealed that treatment with this compound resulted in increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins, leading to enhanced apoptosis in treated cancer cells .
Pharmacokinetics and Toxicology
Current pharmacokinetic profiles for this compound are not extensively documented; however, insights from related compounds suggest favorable absorption and distribution characteristics. Toxicological assessments are necessary to evaluate safety profiles before clinical applications can be considered.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-nitro-2-(phenylamino)benzoic acid, and how can reaction conditions be optimized?
- Methodological Answer : A two-step synthesis can be adapted from protocols for structurally similar arylaminobenzoic acids. For example:
Condensation of a nitro-substituted benzaldehyde derivative with aniline under acidic conditions (e.g., HCl or acetic acid) to form the imine intermediate.
Oxidation of the intermediate to yield the benzoic acid derivative. Optimization involves adjusting temperature (45–60°C), solvent polarity (e.g., ethanol/water mixtures), and reaction time (1–3 hours) to maximize yield .
Key Validation : Monitor reaction progress via TLC (hexane/EtOH, 1:1) and confirm purity using melting point analysis and NMR spectroscopy .
Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?
- Methodological Answer :
- Spectroscopy :
- 1H/13C NMR : Assign peaks to confirm aromatic proton environments and nitro/phenylamino substituents (e.g., δ = 7.1–8.2 ppm for aromatic protons, δ ~12.8 ppm for COOH) .
- FTIR : Identify functional groups (e.g., ν(C=O) ~1670 cm⁻¹, ν(NO₂) ~1520 cm⁻¹) .
- Crystallography : Use powder X-ray diffraction (PXRD) to verify phase purity by matching experimental patterns with simulated data from single-crystal structures .
Advanced Research Questions
Q. What experimental approaches are effective in analyzing polymorphism in this compound derivatives?
- Methodological Answer :
- Polymorph Screening : Recrystallize the compound from diverse solvents (e.g., methanol, DMSO, acetone) to isolate different crystal forms.
- Characterization :
Q. How can computational methods elucidate electronic and intermolecular interactions in this compound?
- Methodological Answer :
- NBO Analysis : Calculate σ-bond character and hyperconjugation effects (e.g., nitro group electron withdrawal) to explain substituent electronic effects .
- DFT Calculations : Optimize molecular geometry and predict electrostatic potential surfaces for H-bonding propensity.
- Molecular Dynamics : Simulate crystal packing under varying conditions (temperature/solvent) to predict polymorph stability .
Q. What strategies can evaluate the biological activity of this compound based on structural analogs?
- Methodological Answer :
- In Vitro Assays : Test anti-inflammatory activity using COX-1/COX-2 inhibition assays, referencing fenamic acid derivatives (e.g., mefenamic acid) as benchmarks .
- Molecular Docking : Model interactions with target proteins (e.g., cyclooxygenase) to identify critical binding motifs (e.g., nitro group’s role in electrostatic interactions) .
Properties
IUPAC Name |
2-anilino-3-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O4/c16-13(17)10-7-4-8-11(15(18)19)12(10)14-9-5-2-1-3-6-9/h1-8,14H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBCLJNZXAOMGGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=CC=C2[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378013 | |
Record name | 2-Anilino-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40378013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54420-95-0 | |
Record name | 3-Nitro-2-(phenylamino)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54420-95-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Anilino-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40378013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Nitro-2-phenylaminobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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